

Application Notes: Self-Assembly of 12-Aminododecanoic Acid for Nanomaterial Fabrication

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Compound of Interest

Compound Name: 12-Aminododecanoic Acid

Cat. No.: B106439

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Introduction

12-aminododecanoic acid (12-ADA) is an ω -amino fatty acid, a bifunctional molecule featuring a 12-carbon aliphatic chain, a terminal carboxylic acid group, and a terminal primary amine group.[1][2] This amphiphilic structure makes it an excellent candidate for self-assembly into various nanostructures, such as micelles, vesicles, or nanoparticles. The process of self-assembly is a bottom-up approach where disordered molecules spontaneously organize into ordered structures driven by non-covalent interactions like hydrogen bonding and hydrophobic forces.[3][4]

The resulting nanomaterials from 12-ADA self-assembly are of significant interest for biomedical applications, particularly in drug delivery.[5][6] The biocompatible nature of amino acids, combined with the ability to encapsulate therapeutic agents within the hydrophobic core of the nanostructure, offers a promising platform for developing advanced drug delivery systems.[7] The surface of these nanoparticles presents both amine and carboxylic acid groups, providing versatile handles for further functionalization, such as attaching targeting ligands or coating with biocompatible polymers like polyethylene glycol (PEG) to enhance circulation time.[8] These notes provide detailed protocols for the fabrication and characterization of 12-ADA nanomaterials.

Physicochemical Properties of 12-Aminododecanoic Acid

A summary of the key physicochemical properties of **12-aminododecanoic acid** is presented below. This data is essential for designing and understanding the self-assembly process.

Property	Value	Reference
Chemical Formula	C ₁₂ H ₂₅ NO ₂	[9]
Molecular Weight	215.33 g/mol	[9]
Appearance	White to off-white powder or crystals	[9]
Melting Point	184-186 °C	[10]
Synonyms	12-Aminolauric acid, ω-Aminododecanoic acid	[1][9]
CAS Number	693-57-2	[9]

Experimental Protocols

This section provides detailed, step-by-step protocols for the self-assembly of 12-ADA nanoparticles, encapsulation of a model drug, and subsequent surface functionalization.

Protocol 1: Self-Assembly of 12-ADA Nanoparticles via pH-Induced Nanoprecipitation

This protocol describes the formation of 12-ADA nanoparticles by altering the pH of the solution to induce self-assembly.

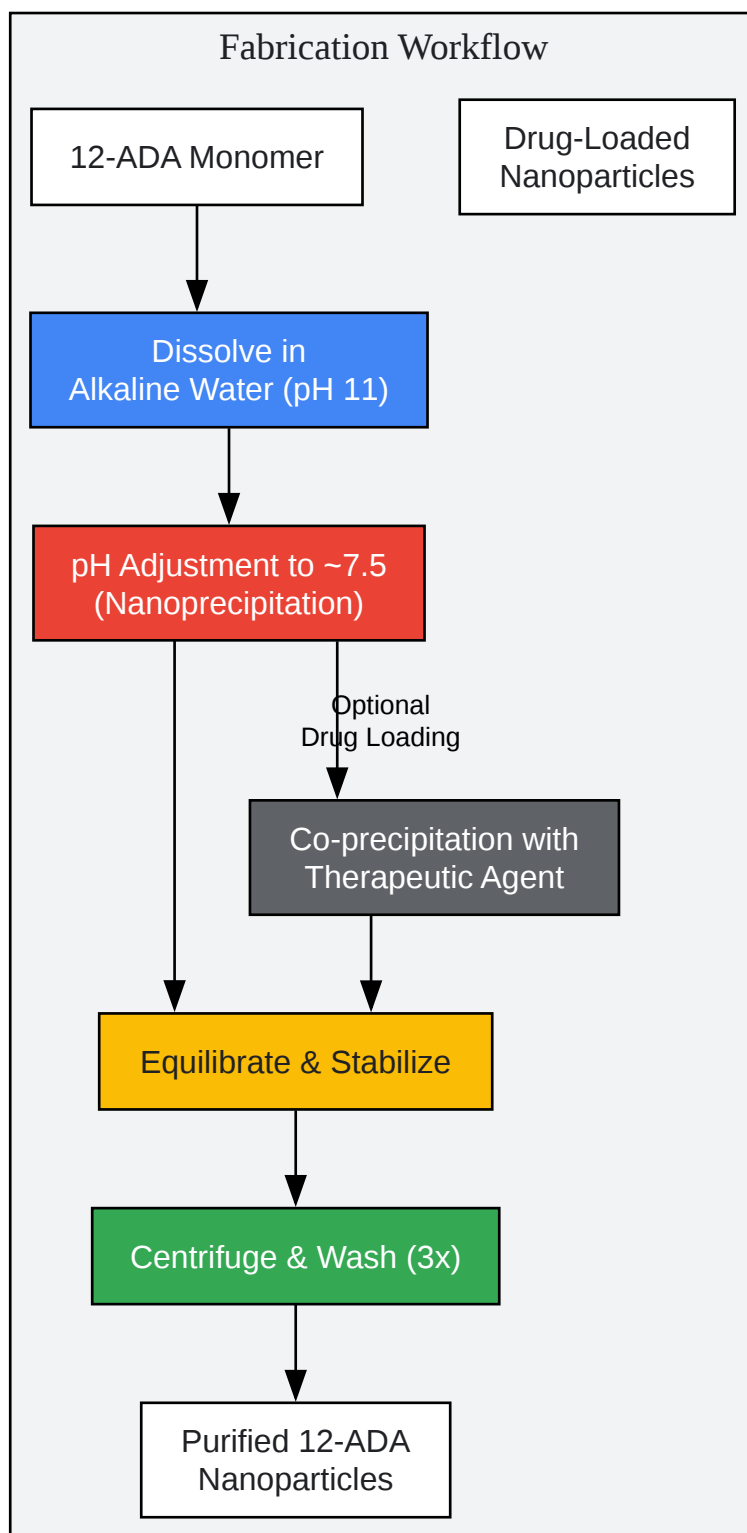
Materials:

- **12-Aminododecanoic acid (12-ADA)**
- 0.1 M Sodium Hydroxide (NaOH) solution

- 0.1 M Hydrochloric Acid (HCl) solution
- Ultrapure water (18.2 MΩ·cm)
- Magnetic stirrer and stir bar
- pH meter
- Centrifuge

Methodology:

- **Dissolution:** Dissolve 100 mg of 12-ADA in 20 mL of ultrapure water. Adjust the pH to ~11 using 0.1 M NaOH while stirring continuously. This ensures the carboxylic acid group is deprotonated (-COO^-), enhancing solubility.
- **Filtration:** Filter the solution through a 0.22 μm syringe filter to remove any aggregates or impurities.
- **Nanoprecipitation:** While stirring the solution vigorously, slowly add 0.1 M HCl dropwise to lower the pH to the isoelectric point of 12-ADA (approximately pH 7-8). The appearance of a milky, opalescent suspension indicates the formation of nanoparticles as the molecules become zwitterionic and self-assemble to minimize contact with water.
- **Equilibration:** Continue stirring the suspension for 1-2 hours at room temperature to allow the nanoparticle formation to stabilize.
- **Purification:** Pellet the nanoparticles by centrifugation at 15,000 x g for 30 minutes at 4 °C.
- **Washing:** Discard the supernatant and re-disperse the nanoparticle pellet in 20 mL of ultrapure water. Sonication may be used briefly to aid redispersion. Repeat the centrifugation and washing steps two more times to remove residual ions.
- **Final Dispersion:** After the final wash, resuspend the purified nanoparticles in a suitable buffer or ultrapure water for storage at 4 °C and subsequent characterization.



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Workflow for 12-ADA nanomaterial fabrication.

Protocol 2: Hydrophobic Drug Encapsulation using Solvent Displacement

This protocol details the encapsulation of a model hydrophobic drug (e.g., Paclitaxel, Curcumin) within the 12-ADA nanoparticles during their formation.

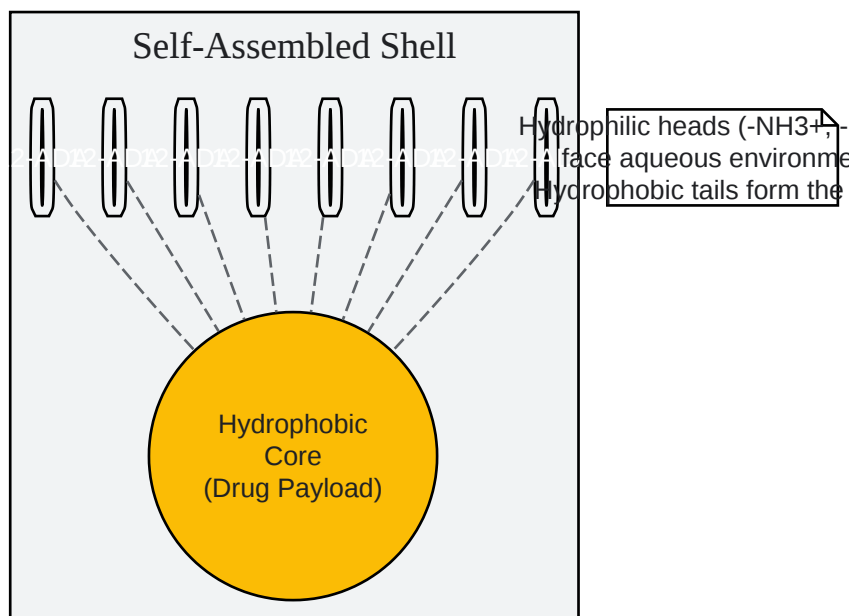
Materials:

- **12-Aminododecanoic acid (12-ADA)**
- Model hydrophobic drug
- Ethanol (or another water-miscible organic solvent like DMSO or acetone)
- Ultrapure water
- Magnetic stirrer and stir bar
- Rotary evaporator or vacuum oven

Methodology:

- **Organic Phase Preparation:** Dissolve 50 mg of 12-ADA and 5 mg of the hydrophobic drug in 5 mL of ethanol. Ensure complete dissolution.
- **Aqueous Phase Preparation:** Prepare 50 mL of ultrapure water in a beaker and place it on a magnetic stirrer set to a high speed (e.g., 700-800 rpm).
- **Injection:** Using a syringe pump for a controlled flow rate (e.g., 0.5 mL/min), inject the organic phase into the vigorously stirring aqueous phase.
- **Self-Assembly and Encapsulation:** The rapid solvent displacement will cause the co-precipitation of 12-ADA and the drug, forming drug-loaded nanoparticles.
- **Solvent Removal:** Allow the suspension to stir for 2-4 hours in a fume hood to evaporate the majority of the organic solvent. Alternatively, use a rotary evaporator at low pressure.

- Purification: Purify the drug-loaded nanoparticles as described in Protocol 1 (Steps 5-7) to remove any unencapsulated drug and residual solvent.



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Mechanism of 12-ADA self-assembly into a micellar nanostructure.

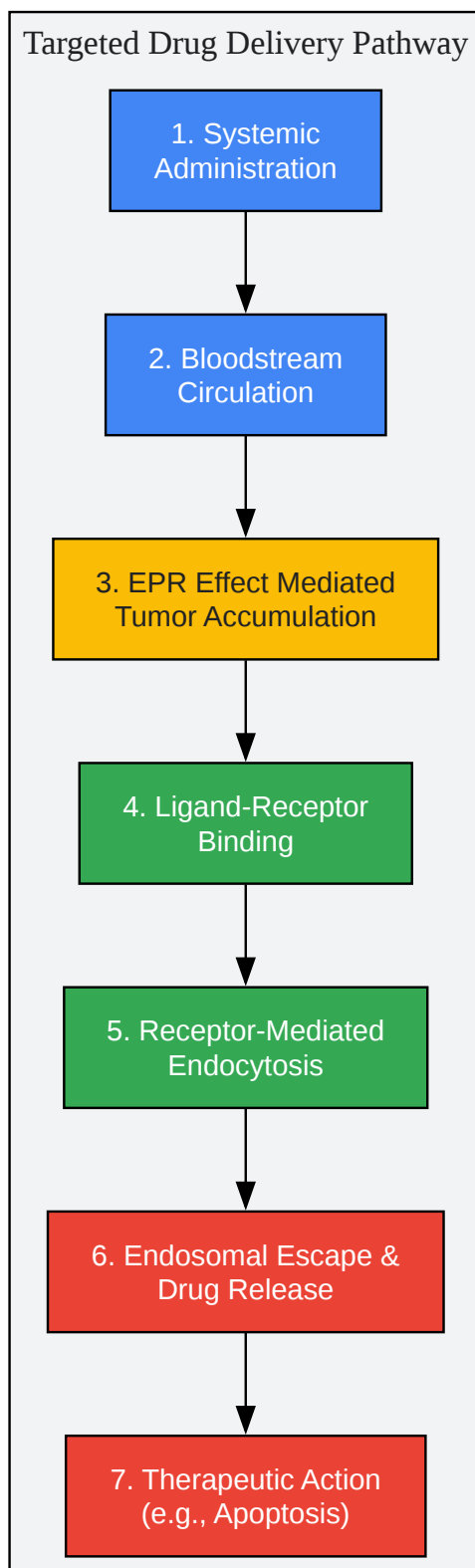
Characterization of 12-ADA Nanomaterials

The successful formation and properties of the 12-ADA nanoparticles should be confirmed through various characterization techniques.

Characterization Technique	Parameter Measured	Expected Outcome / Value
Dynamic Light Scattering (DLS)	Hydrodynamic Diameter & Polydispersity Index (PDI)	80 - 250 nm with a PDI < 0.3, indicating a relatively uniform size distribution.[11]
Zeta Potential Analysis	Surface Charge	Near-neutral or slightly negative/positive potential (-15 to +15 mV) near physiological pH.[11]
Transmission Electron Microscopy (TEM)	Morphology, Size, and Aggregation State	Spherical morphology with sizes consistent with DLS measurements. Should show discrete, non-aggregated particles.
UV-Vis Spectrophotometry	Drug Loading Content (DLC) & Encapsulation Efficiency (EE)	Quantify encapsulated drug by measuring absorbance and comparing to a standard curve. EE > 70% is often desirable.
Fourier-Transform Infrared (FTIR) Spectroscopy	Chemical Composition	Confirmation of characteristic peaks for 12-ADA and the encapsulated drug, verifying successful loading.

Application in Targeted Drug Delivery

The presence of reactive amine and carboxyl groups on the nanoparticle surface allows for covalent conjugation of targeting ligands, such as antibodies or peptides, to direct the nanoparticles to specific cell types (e.g., cancer cells). This enhances therapeutic efficacy while minimizing off-target side effects.



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Conceptual pathway for targeted drug delivery.

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